2-Bromo-5-fluoro-N-methylbenzamide
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Overview
Description
2-Bromo-5-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol . This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to a benzamide core. It is commonly used in various chemical and pharmaceutical research applications due to its unique properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-methylbenzamide, are potent inhibitors of phosphodiesterase 10a (pde10a) , a protein abundant only in brain tissue .
Mode of Action
Based on the known action of similar compounds, it could potentially interact with its targets, such as pde10a, to inhibit their activity . This inhibition could result in changes in the levels of cyclic nucleotides, impacting various cellular processes .
Biochemical Pathways
If we consider the potential inhibition of pde10a, this could impact the cyclic nucleotide signaling pathway, affecting downstream effects such as neuronal signaling .
Result of Action
Based on the potential inhibition of pde10a, it could lead to changes in cyclic nucleotide levels, impacting neuronal signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-N-methylbenzamide typically involves the bromination and fluorination of N-methylbenzamide. One common method includes the reaction of N-methylbenzamide with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective introduction of bromine and fluorine atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Bromo-5-fluoro-N-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- N-Methyl-2-bromo-5-fluorobenzamide
- 2-Bromo-5-fluoro-N-(fur-2-ylmethyl)benzamide
- 3-[(2-Bromo-5-fluorobenzoyl)amino]propanoic acid
- N-(4-Aminophenyl)-2-bromo-5-fluorobenzamide
- 1-(2-Bromo-5-fluorobenzoyl)piperazine
Uniqueness: 2-Bromo-5-fluoro-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and a methyl group on the benzamide core makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-5-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITYBKUDPXVEEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618697 |
Source
|
Record name | 2-Bromo-5-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171426-13-4 |
Source
|
Record name | 2-Bromo-5-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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